molecular formula C14H10N2O5 B10867547 2-(4-Nitrophenyl)-2-oxoethyl pyridine-4-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl pyridine-4-carboxylate

Cat. No.: B10867547
M. Wt: 286.24 g/mol
InChI Key: PLYVWPQINUEOOI-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl isonicotinate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitrophenyl group attached to an oxoethyl isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate typically involves the reaction of 4-nitrophenyl isonicotinate with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution reaction of 4-nitrophenyl isonicotinate with cyclic secondary amines in acetonitrile (MeCN). The reaction conditions, such as the concentration of amines and the temperature, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a catalyst (e.g., palladium on carbon).

    Nucleophiles: Cyclic secondary amines (e.g., morpholine, piperidine).

Major Products

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl isonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl isonicotinate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a redox mechanism involving the transfer of electrons and protons . The compound’s biological activities may be attributed to its ability to interact with cellular components and disrupt essential biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl isonicotinate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a nitrophenyl group with an oxoethyl isonicotinate moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] pyridine-4-carboxylate

InChI

InChI=1S/C14H10N2O5/c17-13(10-1-3-12(4-2-10)16(19)20)9-21-14(18)11-5-7-15-8-6-11/h1-8H,9H2

InChI Key

PLYVWPQINUEOOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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